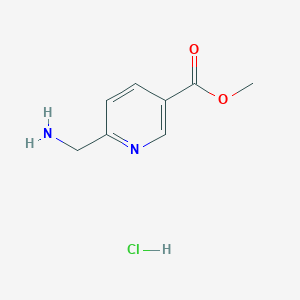

Methyl 6-(aminomethyl)nicotinate hydrochloride

Description

Properties

IUPAC Name |

methyl 6-(aminomethyl)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-3-7(4-9)10-5-6;/h2-3,5H,4,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACICMJBJQPLWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735547 | |

| Record name | Methyl 6-(aminomethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072438-56-2 | |

| Record name | Methyl 6-(aminomethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation and Esterification of Nicotinic Acid Derivatives

The initial step often involves preparing methyl esters of nicotinic acid derivatives, such as 6-methylnicotinic acid methyl ester, which is a precursor to the aminomethyl derivative.

- Halogenation : Using reagents such as phosphorus oxychloride or phosphorus pentachloride, halogenation occurs on the pyridine ring to form 2-chloro or 2-bromo derivatives. The molar ratio of halogenating agent to substrate ranges from 1:1 to 10:1, with optimal ratios around 3:1 to 8:1 for efficient conversion.

- Esterification : The halogenated acid is then esterified with methanol, often in the presence of benzene or other organic solvents, to yield the methyl ester with high purity (>98% by GC).

This process is characterized by mild reaction conditions, relatively high yields, and suitability for industrial scale-up due to the absence of harsh conditions or expensive catalysts.

Reduction and Aminomethylation

- The halogenated methyl ester undergoes reduction and substitution reactions to introduce the aminomethyl group at the 6-position.

- Reduction methods include catalytic hydrogenation using palladium on carbon under hydrogen atmosphere or chemical reduction using zinc with formic and acetic acids.

- Aminomethylation typically involves nucleophilic substitution where the halogen is replaced by an aminomethyl group, often introduced via formaldehyde and ammonia or amine sources under controlled conditions.

Salt Formation

- The free base methyl 6-(aminomethyl)nicotinate is converted into its hydrochloride salt by treatment with hydrochloric acid, improving its stability, solubility, and handling properties.

Industrially Relevant Synthesis Process

A patent-disclosed process for related nicotinic acid esters highlights:

- Transesterification reactions : For example, methyl nicotinate reacts with an amine-containing intermediate in the presence of sodium methoxide or potassium methoxide catalysts under anhydrous conditions.

- Distillation and purification : Activated carbons with high surface area (500-2500 m²/g) are used during vacuum distillation to purify the product, removing unreacted esters and alcohols.

- The process avoids the use of harmful organic solvents and water washing steps, reducing environmental impact and simplifying purification.

Comparative Data Table of Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Halogenation | Phosphorus oxychloride, reflux 2.5 h | ~85-90 | >99 (HPLC) | Molar ratio 3-8:1 (halogenating agent:substrate) |

| Esterification | Methanol, benzene, reflux 2 h | ~90 | >98 (GC) | Ester formed is methyl 6-chloronicotinate |

| Reduction & Aminomethylation | Pd/C catalyst, H2, 0.4 MPa, 65°C, 5 h | 80-90 | >98 | Zinc/formic acid alternative possible |

| Salt Formation | HCl in methanol or suitable solvent | Quantitative | >99 | Forms hydrochloride salt for stability |

Research Findings and Notes

- The preparation methods emphasize mild reaction conditions, avoiding high temperatures and pressures where possible.

- The use of activated carbon during distillation enhances purity and yield by adsorbing impurities.

- The synthetic routes are designed to be environmentally friendly, minimizing solvent use and eliminating aqueous washing steps.

- The halogenation step is critical and must be carefully controlled to avoid over-halogenation or side reactions.

- Reduction methods are versatile; catalytic hydrogenation is preferred for industrial scalability, while chemical reduction offers alternatives for sensitive substrates.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(aminomethyl)nicotinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides, thiols, and amines are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 1072438-56-2) features a pyridine ring substituted with an aminomethyl group and a methyl ester. The compound can be synthesized through the reaction of 6-(aminomethyl)nicotinic acid with methanol in the presence of hydrochloric acid under reflux conditions. This method yields high purity and facilitates the compound's availability for research purposes .

Pharmacological Applications

This compound has shown potential in several pharmacological areas:

- Histone Deacetylase Inhibition : The compound has been utilized in the synthesis of selective inhibitors targeting histone deacetylase 3 (HDAC3), which plays a significant role in breast cancer stem cell regulation. This suggests its potential utility in cancer therapy .

- Diabetes Treatment : It serves as a substrate for glucokinase activators, representing a novel approach to diabetes management. These activators may enhance insulin secretion and improve glucose metabolism .

- Neuroprotective Effects : Preliminary studies indicate that methyl 6-(aminomethyl)nicotinate may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Case Study 1: HDAC Inhibition

A study focused on the synthesis of HDAC3 inhibitors using this compound demonstrated significant inhibitory activity against HDAC3 with IC50 values in the low nanomolar range. Molecular modeling further elucidated the binding interactions between these compounds and the HDAC3 active site, suggesting pathways for lead optimization in drug development .

Case Study 2: Glucokinase Activators

Research involving glucokinase activators derived from methyl 6-(aminomethyl)nicotinate revealed promising results in enhancing glucose uptake in vitro. These findings support the compound's potential as a therapeutic agent for type 2 diabetes, warranting further investigation into its efficacy and safety profiles .

Mechanism of Action

The mechanism of action of Methyl 6-(aminomethyl)nicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Ethyl 6-(Aminomethyl)Nicotinate Hydrochloride

- CAS No.: 1189434-55-6

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 216.67 g/mol

- Key Differences: The ethyl ester group (vs. Used similarly as a pharmaceutical intermediate but may require adjusted reaction conditions due to steric effects .

- Safety Data : Shares hazard statements (H302, H315, H319, H335) with the methyl derivative, indicating comparable handling precautions .

Methyl 6-Chloronicotinate

- CAS No.: 1008138-73-5 (analogous derivatives)

- Molecular Formula: C₇H₆ClNO₂

- Key Differences: Substitution of the aminomethyl group with chlorine at the 6-position enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., Suzuki couplings) . Used to synthesize pyrazole derivatives, such as 6-(1H-pyrazol-1-yl)nicotinonitrile, for kinase inhibition studies .

Sulfonamide Derivatives (e.g., Methyl 6-[(3-Chlorophenylsulfonamido)methyl]Nicotinate)

- Synthesis: Produced by reacting Methyl 6-(aminomethyl)nicotinate hydrochloride with sulfonyl chlorides (e.g., 3-chlorobenzenesulfonyl chloride) .

- Biological Activity: These derivatives exhibit potent 11β-HSD1 inhibitory activity (IC₅₀ values in nanomolar range), crucial for treating metabolic disorders like diabetes .

- Structural Advantage : The sulfonamide group introduces hydrogen-bonding capabilities, enhancing target binding affinity compared to the parent compound .

Comparative Data Table

Structural-Activity Relationship (SAR) Insights

- Aminomethyl Group: Critical for further functionalization (e.g., sulfonamide formation) to enhance biological activity .

- Ester Group : Methyl vs. ethyl esters influence lipophilicity and metabolic stability; methyl esters are generally more hydrolytically stable .

- Substituent Position: Derivatives with substituents at the 4- or 6-position (e.g., 6-chloro vs.

Practical Considerations

- Availability: this compound is commercially available in 95% purity (e.g., Macklin, ENAO Chemical) at prices ranging from ¥219/100 mg to ¥5227/5 g .

- Safety : Both methyl and ethyl derivatives require careful handling due to respiratory and skin irritation hazards .

Biological Activity

Methyl 6-(aminomethyl)nicotinate hydrochloride is a compound that exhibits significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of both an amine and an ester functional group. Its molecular formula is CHNO·HCl. The compound's structure allows it to engage in various biochemical interactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acid receptors and other molecular targets. These interactions can modulate several cellular processes, including:

- Cell Signaling Pathways : The compound influences signaling pathways that are crucial for cellular function.

- Gene Expression : It may alter gene expression profiles, impacting various metabolic processes.

- Energy Metabolism : Given its structural similarity to nicotinic acid (a precursor to Vitamin B3), it may play a role in energy metabolism.

Biological Activity and Pharmacological Applications

This compound has been studied for various pharmacological effects:

- Antitumor Activity : Research indicates that compounds structurally related to methyl 6-(aminomethyl)nicotinate exhibit antiproliferative effects against different cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by enhancing the cleavage of PARP and caspase-3, which are key markers of programmed cell death .

- Cytotoxicity : The compound has demonstrated cytotoxic effects in vitro against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values for these effects are critical for assessing its potential as a therapeutic agent .

Case Studies

- Antiproliferative Effects :

-

Mechanistic Insights :

- Molecular docking studies have provided insights into how methyl 6-(aminomethyl)nicotinate interacts with specific receptors involved in cancer progression. These studies suggest that the compound binds effectively to nicotinic acid receptors, potentially leading to downstream effects that inhibit tumor growth .

Data Table: Biological Activity Overview

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | MCF-7 | 15 | Induction of apoptosis via PARP cleavage |

| Cytotoxicity | HepG2 | 18.7 | Inhibition of cell viability |

| Modulation of energy metabolism | Various | N/A | Interaction with nicotinic acid receptors |

Q & A

Q. Basic

- HPLC : Quantifies purity (>95%) and detects degradation products.

- NMR spectroscopy : Confirms structural integrity, particularly the methyl ester and aminomethyl groups.

- Mass spectrometry : Validates molecular weight (202.64 g/mol) and fragmentation patterns.

Stability studies should assess degradation at 2–8°C (recommended storage) versus ambient conditions .

How can researchers address solubility challenges when preparing stock solutions of this compound for in vitro assays?

Q. Basic

- Solvent selection : Use DMSO for initial stock solutions (e.g., 10 mM), followed by dilution in aqueous buffers.

- Co-solvents : Additives like Tween-80 or cyclodextrins improve solubility in physiological media.

- Sonication : Brief sonication (5–10 min) aids dissolution without degrading the compound .

What are the potential metabolic pathways and degradation products of this compound in biological systems, and how can they be analyzed?

Advanced

Predicted pathways include:

- Ester hydrolysis : Conversion to 6-(aminomethyl)nicotinic acid.

- Oxidative deamination : Formation of aldehydes or carboxylic acids.

Use LC-MS/MS to track metabolites in liver microsomes or plasma. Comparative studies with ethyl analogs (e.g., Ethyl 5-(aminomethyl)nicotinate) reveal metabolic stability differences due to ester group lability .

In structure-activity relationship (SAR) studies, how does this compound compare to its ethyl and picolinate analogs in terms of bioactivity?

Q. Advanced

- Methyl vs. ethyl esters : Methyl esters often exhibit higher metabolic stability but lower solubility.

- Pyridine vs. picolinate scaffolds : The 3-carboxylate group in nicotinates enhances hydrogen bonding with targets compared to picolinates.

SAR data for analogs (e.g., similarity scores 0.97 for methyl picolinate derivatives) suggest that the 6-aminomethyl position is critical for binding affinity .

What are the critical parameters to optimize in scaling up the synthesis of this compound from laboratory to pilot-scale production?

Q. Advanced

- Catalyst loading : Reduce triethylamine usage by 20–30% to minimize waste.

- Batch vs. flow chemistry : Continuous flow systems improve yield consistency.

- Quality control : Implement in-line PAT (Process Analytical Technology) tools for real-time purity monitoring .

How do pH and temperature variations impact the stability and reactivity of this compound in aqueous solutions?

Q. Basic

- pH stability : The compound is stable at pH 5–7 but undergoes hydrolysis at extremes (pH <3 or >9).

- Temperature effects : Degradation accelerates above 25°C; use refrigerated storage (2–8°C) for long-term stability.

Methodology: Conduct accelerated stability testing using HPLC to quantify degradation kinetics .

What strategies can be employed to mitigate the formation of by-products during the synthesis of this compound?

Q. Advanced

- Protecting groups : Temporarily block the aminomethyl group during esterification to prevent side reactions.

- Stoichiometry optimization : Maintain a 1:1.2 molar ratio of starting materials to limit unreacted intermediates.

- By-product analysis : Use GC-MS to identify and eliminate impurities like methyl chloride or unreacted acyl chlorides .

In computational modeling studies, what are the key molecular descriptors that predict the binding affinity of this compound to target proteins?

Q. Advanced

- Electrostatic potential : The aminomethyl group’s positive charge enhances interactions with negatively charged residues.

- LogP : A calculated logP of ~0.5 indicates moderate lipophilicity, balancing membrane permeability and solubility.

- Docking scores : Compare binding poses with analogs (e.g., Ethyl 5-(aminomethyl)nicotinate) to identify critical hydrogen bonds or π-π interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.